2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride

Lipophilicity Membrane permeability Drug design

Medicinal chemistry programs require regioisomerically pure biphenyl ether ethylamines to avoid off-target effects and failed SAR. This para-substituted 4-yloxy isomer HCl salt provides linear geometry with optimal XlogP (3.0) and low TPSA (35.2 Ų) for CNS penetration. Key advantages: • Crystalline HCl salt enables precise automated solid dispensing for 96/384-well plates. • Direct precursor to antiviral lead 1-N-(2-(biphenyl-4-yloxy)ethyl)propane-1,3-diamine via reductive amination. • Soluble in MeOH/EtOH for microwave-assisted amide coupling. • Verified para-purity eliminates isomer variability, ensuring reproducible SAR.

Molecular Formula C14H16ClNO
Molecular Weight 249.73 g/mol
CAS No. 1051368-98-9
Cat. No. B1285114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride
CAS1051368-98-9
Molecular FormulaC14H16ClNO
Molecular Weight249.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OCCN.Cl
InChIInChI=1S/C14H15NO.ClH/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H
InChIKeyLZKZZTLIJSBIPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Biphenyl-4-yloxy)ethylamine HCl – Identity & Procurement


2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride (CAS 1051368‑98‑9) is a para‑substituted biphenyl ether ethylamine presented as a hydrochloride salt, with the free base registered under CAS 125470‑84‑0 . It belongs to the aryloxyethylamine class and is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis [1]. The compound is typically supplied at ≥95 % purity (HPLC) and is characterized by a molecular formula of C₁₄H₁₆ClNO and a molecular weight of 249.74 g mol⁻¹ . Its biphenyl‑ether core and terminal primary amine make it a strategic intermediate for constructing diverse chemotypes, including G‑protein‑coupled receptor ligands, antiviral agents, and proteolysis‑targeting chimera linkers.

Scaffold para‑Aryloxyethylamine HCl building block
Physical form Crystalline hydrochloride salt
Purity HPLC specification grade
Use context Medicinal chemistry building block

Regioisomer Substitution Risks


Regioisomeric biphenyl‑ether ethylamines are not functionally equivalent. The position of the ether linkage on the biphenyl scaffold alters the molecule's three‑dimensional conformation, electronic distribution, and lipophilicity, all of which directly influence molecular recognition, pharmacokinetic properties, and synthetic derivatization efficiency [1]. For instance, the para‑substituted 4‑yloxy isomer presents a linear geometry conducive to optimal π‑stacking and reduced steric hindrance in receptor binding pockets, whereas the ortho‑substituted 2‑yloxy isomer introduces torsional strain and a bent shape that can compromise target engagement [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in logP, topological polar surface area, and biological activity profiles, making unverified substitution a significant risk to experimental reproducibility and project timelines.

Regioisomer geometry

Ortho-substitution introduces torsional strain that may alter molecular recognition and target engagement.

Biological precedent

Meta‑regioisomer lacks published antiviral SAR; biological activity cannot be assumed.

Physicochemical profile

Lipophilicity and TPSA differences across regioisomers may shift ADME properties.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over 2-Regioisomer

The 4‑yloxy isomer (free base) exhibits an XlogP of 3.0, compared to an XLogP3 of 2.3 for the 2‑yloxy isomer, a difference of +0.7 log units [1]. This indicates that the para‑substituted scaffold is approximately 5‑fold more lipophilic, which can enhance passive membrane permeability and improve oral bioavailability in lead optimization programs.

Lipophilicity
Cross-study comparable
XlogP 3.0 vs 2.3
Δ +0.7
May enhance passive permeability
Computed values; predicted membrane flux difference
Lipophilicity Membrane permeability Drug design

Validated Antiviral SAR vs. 3-Regioisomer

The 4‑yloxy biphenyl ether motif serves as the core fragment of the lead anti‑RVFV compound 1‑N‑(2‑(biphenyl‑4‑yloxy)ethyl)propane‑1,3‑diamine, which demonstrated clear structure‑activity relationships in a cell‑based high‑throughput screening campaign, whereas the 3‑yloxy regioisomer has no reported antiviral SAR data [1]. The para‑substitution pattern was critical for retaining antiviral potency during the hit‑to‑lead optimization described by Islam et al. (2022).

Antiviral SAR
Supporting evidence
Validated scaffold in RVFV inhibitor lead series
4‑yloxy: reported SAR 3‑yloxy: no antiviral data
May reduce risk of synthesizing inactive analogs
Based on cell-based HTS campaign (Islam 2022)
Antiviral drug discovery Rift Valley fever virus Structure-activity relationship

Solid Salt Form Advantage Over Free Base

The HCl salt of the 4‑yloxy isomer is a crystalline solid (white powder) that is readily soluble in water and lower alcohols, whereas the free base is a viscous liquid at ambient temperature . This solid‑state form enables precise gravimetric dispensing and simplifies solution preparation for parallel synthesis, in contrast to the 2‑yloxy isomer which is commonly supplied as a free‑base liquid with handling challenges .

Physical state
Data to verify
Crystalline HCl salt
Solid form vs. liquid free base
May support precise gravimetric dispensing
Supplier-reported; handling context-dependent
Solid-state form Solubility Weighing accuracy

TPSA Parity with Enhanced Lipophilicity

The 4‑yloxy isomer has a TPSA of 35.2 Ų, nearly identical to the 2‑yloxy isomer (35.3 Ų) [1]. However, when combined with the higher XlogP (3.0 vs. 2.3), the 4‑yloxy scaffold plots in a more desirable region of the BOILED‑Egg bioavailability chart, predicting superior passive gastrointestinal absorption and blood‑brain barrier penetration potential.

TPSA & LogP
Cross-study comparable
TPSA 35.2 vs 35.3 Ų
Δ −0.1 (negligible)
Supports CNS drug-likeness interpretation
BOILED-Egg prediction; computed data
Polar surface area Bioavailability Physicochemical property

Optimal Applications of 2-(Biphenyl-4-yloxy)ethylamine HCl


Antiviral Lead Optimization

Medicinal chemistry teams targeting emerging RNA viruses such as Rift Valley fever virus can leverage 2-([1,1'-biphenyl]-4-yloxy)ethylamine hydrochloride as the direct precursor to the validated lead scaffold 1‑N‑(2‑(biphenyl‑4‑yloxy)ethyl)propane‑1,3‑diamine [1]. The para‑substitution pattern is essential for antiviral potency, and the hydrochloride salt enables straightforward parallel reductive amination to generate focused libraries for SAR expansion.

CNS Drug Discovery Property Modulation

The 4‑yloxy isomer's elevated XlogP (3.0) relative to the 2‑yloxy isomer (2.3) renders it the preferred building block when designing CNS‑penetrant candidates [1]. Combined with a low TPSA of 35.2 Ų, this scaffold occupies a favorable BOILED‑Egg region predictive of both high passive GI absorption and BBB permeation, making it suitable for neuroscience and psychiatric indication programs.

GPCR Chemical Probe Synthesis

The biphenyl‑4‑yloxyethylamine motif has established affinity for serotonin (5‑HT₇) receptors, as demonstrated by the aminoethylbiphenyl chemotype series [1]. The hydrochloride salt form facilitates aqueous‑phase conjugation to fluorescent dyes or biotin tags, enabling the construction of chemical probes for GPCR binding and internalization studies.

Automated Parallel Synthesis Workflows

The crystalline hydrochloride salt of the 4‑yloxy isomer enables precise, automated solid dispensing into 96‑ or 384‑well plates, a critical advantage over liquid or deliquescent free‑base analogs [1]. Solubility in methanol and ethanol at ambient temperature further supports direct use in microwave‑assisted amide coupling and reductive amination protocols without pre‑activation steps.

Application
Selection Property
Validation Focus
Antiviral scaffold research
Para-substitution SAR context
RVFV inhibitor activity review
CNS drug-likeness research
XlogP/TPSA property combination
BOILED-Egg CNS permeability prediction
GPCR chemical probe development
Aminoethylbiphenyl affinity context
5-HT₇ receptor binding review
Automated synthesis workflow
Crystalline salt handling
Solid dispensing accuracy verification

Technical Documentation Hub

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